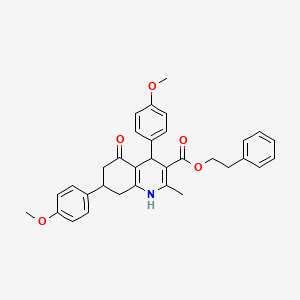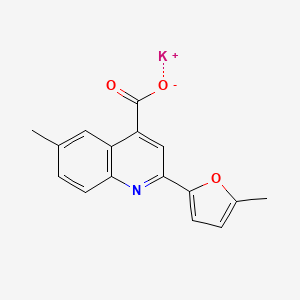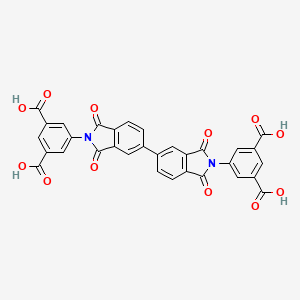
1-(2-fluorophenyl)-4-(1-pyrenylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorophenyl)-4-(1-pyrenylmethyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a piperazine derivative that has a unique structure and properties, making it a promising candidate for various studies. In
Mechanism of Action
The exact mechanism of action of 1-(2-fluorophenyl)-4-(1-pyrenylmethyl)piperazine is not fully understood. However, it is believed that the compound exerts its effects by interacting with various receptors and enzymes in the body. It has been shown to bind to the serotonin receptor, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-fluorophenyl)-4-(1-pyrenylmethyl)piperazine has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. The compound has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-fluorophenyl)-4-(1-pyrenylmethyl)piperazine in lab experiments is its high purity and yield. The compound is relatively easy to synthesize, and its properties can be easily characterized through various analytical techniques. However, one of the limitations of using this compound is its potential toxicity, which may require careful handling and disposal.
Future Directions
There are several future directions for the study of 1-(2-fluorophenyl)-4-(1-pyrenylmethyl)piperazine. One area of interest is the development of new analogs and derivatives of the compound, which may exhibit improved properties and efficacy. Another area of interest is the investigation of the compound's potential use in combination with other drugs or therapies for the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects in vivo.
Conclusion:
In conclusion, 1-(2-fluorophenyl)-4-(1-pyrenylmethyl)piperazine is a promising compound that has gained significant attention in the field of scientific research. Its unique structure and properties make it a potential candidate for various studies, including cancer research and neurological disorders. Further research is needed to fully understand its mechanism of action, potential side effects, and future applications.
Synthesis Methods
The synthesis of 1-(2-fluorophenyl)-4-(1-pyrenylmethyl)piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with 1-(bromomethyl)pyrene in the presence of a palladium catalyst. The reaction occurs through a palladium-catalyzed cross-coupling reaction, which results in the formation of the desired product. The yield of the reaction is typically high, and the purity of the compound can be achieved through various purification techniques.
Scientific Research Applications
1-(2-fluorophenyl)-4-(1-pyrenylmethyl)piperazine has been extensively studied for its potential applications in various areas of scientific research. It has been shown to exhibit promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells. The compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(2-fluorophenyl)-4-(pyren-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2/c28-24-6-1-2-7-25(24)30-16-14-29(15-17-30)18-22-11-10-21-9-8-19-4-3-5-20-12-13-23(22)27(21)26(19)20/h1-13H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGXHUKQYJZBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C6=CC=CC=C6F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-4-(1-pyrenylmethyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-alanine](/img/structure/B5159410.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(methylthio)acetamide](/img/structure/B5159417.png)
![3-{2-hydroxy-3-[3-(methoxycarbonyl)phenoxy]propyl}-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5159420.png)
![3-[(4-chlorophenyl)sulfonyl]-2-(trichloromethyl)-1,3-thiazolidin-5-one](/img/structure/B5159428.png)
![1-[5-(4-nitrophenoxy)pentyl]piperidine](/img/structure/B5159437.png)

![3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5159468.png)
![2-({N-[2-(4-morpholinyl)ethyl]glycyl}amino)-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5159472.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5159474.png)
![1-(3-{(2R*,3R*)-3-[ethyl(methyl)amino]-2-hydroxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5159477.png)
![(5-{3-methoxy-4-[(4-nitrobenzoyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5159478.png)